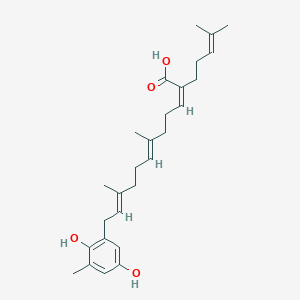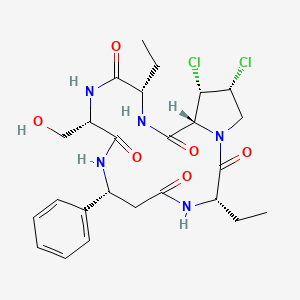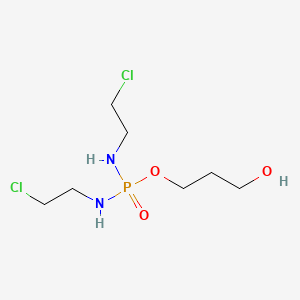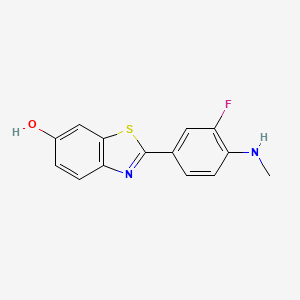
Flutemetamol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flutemetamol is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It contains the radionuclide fluorine-18 and is primarily used to estimate the density of β-amyloid neuritic plaques in the brains of adult patients with cognitive impairment, such as those being evaluated for Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Flutemetamol is synthesized by reacting a precursor compound with radioactive fluoride to obtain a fluorine-18 labeled compound. The reaction involves the use of a strong base and subsequent purification using a reverse phase solid phase extraction cartridge. Protective groups are then removed to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves the use of radiopharmaceutical synthesizers, such as the “FASTlab” system. The process includes reacting a precursor compound with radioactive fluoride, followed by purification and quality control checks. The product must be used within a specific time frame for maximum efficacy due to the short half-life of fluorine-18 .
Análisis De Reacciones Químicas
Types of Reactions
Flutemetamol undergoes various chemical reactions, including:
Substitution Reactions: The synthesis involves the substitution of a nitro group with radioactive fluoride.
Deprotection Reactions: Removal of protective groups to yield the final product.
Common Reagents and Conditions
Radioactive Fluoride: Used for labeling the precursor compound.
Strong Base: Facilitates the substitution reaction.
Solid Phase Extraction Cartridge: Used for purification.
Major Products
The major product formed from these reactions is the fluorine-18 labeled this compound, which is used for PET imaging .
Aplicaciones Científicas De Investigación
Flutemetamol is extensively used in scientific research, particularly in the field of neurology. Its primary application is in the imaging of β-amyloid plaques in the brain, which are associated with Alzheimer’s disease. This imaging helps in the diagnosis and evaluation of cognitive impairment in patients . Additionally, this compound is used in clinical trials to assess the efficacy of anti-amyloid therapies and to monitor disease progression .
Mecanismo De Acción
Flutemetamol works by binding to β-amyloid plaques in the brain. After intravenous injection, it diffuses across the blood-brain barrier and accumulates in areas with β-amyloid aggregates. The fluorine-18 isotope produces a positron signal that is detected by a PET scanner, allowing visualization of plaque density .
Conclusion
This compound is a valuable radiopharmaceutical compound used in PET imaging for the diagnosis and evaluation of Alzheimer’s disease. Its unique properties and effectiveness in imaging β-amyloid plaques make it an essential tool in both clinical and research settings.
Propiedades
Número CAS |
637003-10-2 |
|---|---|
Fórmula molecular |
C14H11FN2OS |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
2-[3-fluoro-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3 |
Clave InChI |
VVECGOCJFKTUAX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
SMILES canónico |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
| 637003-10-2 | |
Sinónimos |
(18F)flutemetamol flutemetamol flutemetamol F-18 Vizamyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


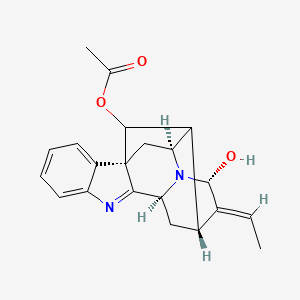
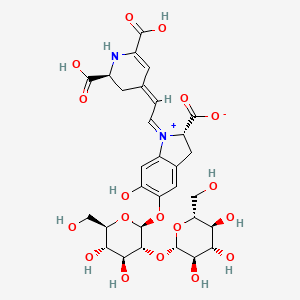
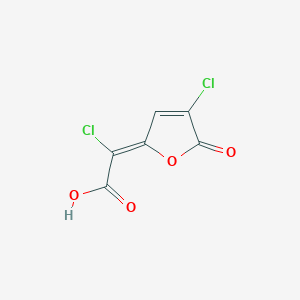
![1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol](/img/structure/B1248391.png)
![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1248392.png)
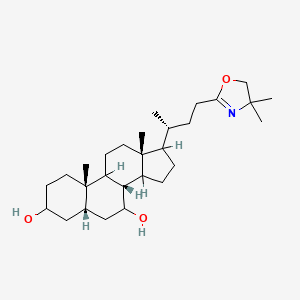
![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)
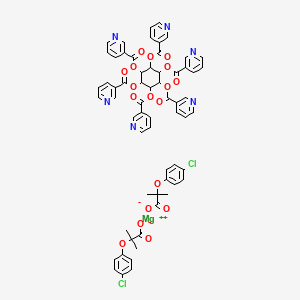
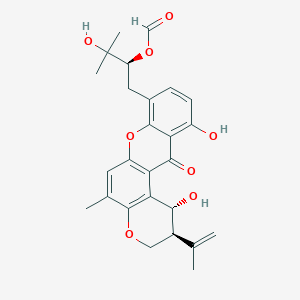
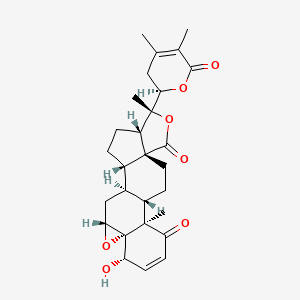
![4-[4-(Methoxycarbonyl)-1-butenyl]-3,5-dihydroxybenzoic acid](/img/structure/B1248408.png)
